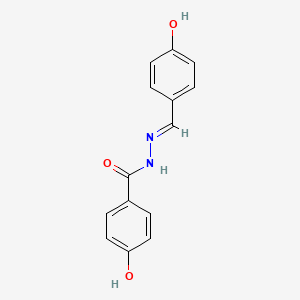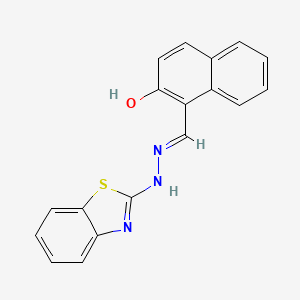![molecular formula C20H15N3OS B3724706 2-{1-PHENYL-3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL](/img/structure/B3724706.png)
2-{1-PHENYL-3-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Overview
Description
2-{1-Phenyl-3-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol is a complex organic compound that features a phenyl group, a thiophene ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Phenyl-3-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Phenyl and Thiophene Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly: The final step involves the coupling of the triazole intermediate with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated phenyl or thiophene derivatives.
Scientific Research Applications
2-{1-Phenyl-3-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-{1-Phenyl-3-[(1E)-2-(furan-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol: Similar structure but with a furan ring instead of a thiophene ring.
2-{1-Phenyl-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-{1-Phenyl-3-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol imparts unique electronic properties, making it particularly useful in materials science applications. The combination of the phenyl, thiophene, and triazole rings also provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
2-[2-phenyl-5-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-18-11-5-4-10-17(18)20-21-19(13-12-16-9-6-14-25-16)22-23(20)15-7-2-1-3-8-15/h1-14,24H/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGYKOVJGQBRTC-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C=CC3=CC=CS3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)/C=C/C3=CC=CS3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide](/img/structure/B3724630.png)

![4-ethoxy-N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]benzamide](/img/structure/B3724645.png)
![N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-2-(4-iodophenoxy)acetamide](/img/structure/B3724660.png)
![2-(2-cyanophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B3724664.png)

![N-[(E)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B3724671.png)

![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-FUROATE](/img/structure/B3724690.png)
![2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3724692.png)
![ETHYL 3-(2-{[(4-ETHOXYANILINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE](/img/structure/B3724712.png)
![3-[(4-tert-butylbenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3724716.png)
![2-{[2-ethoxy-4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenoxy]methyl}benzonitrile](/img/structure/B3724721.png)
![3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B3724725.png)
